An In-depth Technical Guide to 2,4,6-Trimethoxycinnamic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,6-Trimethoxycinnamic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxycinnamic acid is a naturally occurring cinnamoyl compound that can be isolated from the seeds of Garcinia gummi-guta.[1] As a member of the cinnamic acid derivative family, it has garnered interest for its potential applications in the food, cosmetic, and pharmaceutical industries. Cinnamic acid and its derivatives are known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of the methoxy groups on the phenyl ring of 2,4,6-trimethoxycinnamic acid imparts unique chemical characteristics that influence its biological efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 2,4,6-trimethoxycinnamic acid.
Chemical Structure and Identification
The foundational structure of 2,4,6-trimethoxycinnamic acid features a phenyl ring substituted with three methoxy groups at positions 2, 4, and 6, and a propenoic acid side chain.
| Identifier | Value |
| IUPAC Name | 3-(2,4,6-Trimethoxyphenyl)prop-2-enoic acid |
| Synonyms | 2,4,6-Trimethoxycinnamic acid, 3-(2,4,6-Trimethoxyphenyl)acrylic acid |
| Molecular Formula | C₁₂H₁₄O₅ |
| SMILES | COc1cc(OC)c(/C=C/C(=O)O)c(OC)c1[1] |
| InChI | InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+[1] |
| InChIKey | NCPKRIPFNFIXOK-SNAWJCMRSA-N[1] |
| CAS Number | 13063-09-7 |
Physicochemical Properties
The physicochemical properties of 2,4,6-trimethoxycinnamic acid are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | Powder | [1] |
| Melting Point | 217-218 °C | [2] |
| Boiling Point (Predicted) | 428.2 ± 40.0 °C | [2] |
| Density (Predicted) | 1.209 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.61 ± 0.21 | [2] |
Spectral Data
Note: The following are predicted and expected spectral characteristics.
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¹H NMR: Expected signals would include singlets for the methoxy group protons, doublets for the vinylic protons of the propenoic acid chain, and signals corresponding to the aromatic protons.
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¹³C NMR: Carbon signals for the methoxy groups, the aromatic ring carbons, the vinylic carbons, and the carboxylic acid carbon are anticipated.
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Infrared (IR): Characteristic absorption bands would be observed for the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy groups.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Experimental Protocols
Synthesis via Knoevenagel Condensation
A general and widely applicable method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.
Reaction Scheme:
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethoxybenzaldehyde and a molar excess of malonic acid in pyridine.
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Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
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Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.
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Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent such as ethanol.
Purification by Recrystallization
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Dissolve the crude 2,4,6-trimethoxycinnamic acid in a minimum amount of hot ethanol.
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If the solution is colored, treat with a small amount of activated charcoal and filter hot.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized 2,4,6-trimethoxycinnamic acid can be assessed using reverse-phase HPLC.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength determined from the UV-Vis spectrum (typically around 280-320 nm for cinnamic acids) |
| Injection Volume | 10 µL |
Biological Activity
2,4,6-Trimethoxycinnamic acid has been identified as an effective antioxidant.[1] Its mechanism of action involves the scavenging of reactive oxygen species (ROS), such as singlet oxygen and peroxyl radicals. This antioxidant capacity is a key contributor to its potential applications in preventing oxidative damage in biological systems.
While specific quantitative antioxidant data (e.g., IC₅₀ values from DPPH or ABTS assays) for 2,4,6-trimethoxycinnamic acid are not widely reported, the general activity of cinnamic acid derivatives suggests its potential in mitigating oxidative stress.
Potential Signaling Pathway Involvement
Based on its antioxidant properties, 2,4,6-trimethoxycinnamic acid may influence cellular signaling pathways that are sensitive to the redox state of the cell. One such pathway is the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.
In this proposed mechanism, 2,4,6-trimethoxycinnamic acid reduces the cellular levels of ROS. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. When ROS levels decrease due to the action of 2,4,6-trimethoxycinnamic acid, Keap1 is not oxidized, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased expression and enhanced cellular protection against oxidative stress. It is important to note that this is a hypothesized pathway based on the known antioxidant properties of the compound, and direct experimental evidence for 2,4,6-trimethoxycinnamic acid's interaction with the Nrf2-Keap1 pathway is required for confirmation.
Conclusion
2,4,6-Trimethoxycinnamic acid is a promising natural product with significant antioxidant properties. Its chemical structure and physicochemical characteristics make it a viable candidate for further investigation in the development of new therapeutic agents and as a functional ingredient in various consumer products. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the key aspects of its chemistry and potential biological relevance. Further research is warranted to fully elucidate its mechanisms of action and to quantify its biological activities in various in vitro and in vivo models.
